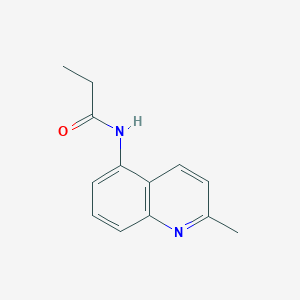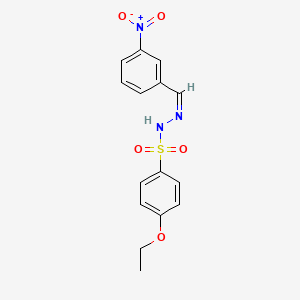![molecular formula C17H25FN2O3 B5401808 1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5401808.png)
1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol, also known as FBMG, is a chemical compound that has gained significant attention in scientific research. FBMG belongs to the class of azepane-based compounds and has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of 1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol is not fully understood, but several studies have suggested that it acts by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been reported to bind to the sigma-1 receptor, a protein involved in various cellular processes, including neurotransmission and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various biological systems. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to modulate the immune response and reduce inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol has several advantages for lab experiments, including its high potency and specificity for certain targets. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has certain limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research on 1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, the development of new methods for the delivery of this compound to target tissues and cells is an important area of research.
Synthesemethoden
1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzylamine with N-methylglycine methyl ester to yield the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and hydrolysis, to obtain the final product, this compound. The synthesis of this compound is a complex process, and several modifications have been reported in the literature to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. This compound has shown promising results in preclinical studies as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been studied for its antibacterial and antiviral properties.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-19(11-14-5-2-3-6-15(14)18)12-16(22)20-9-4-7-17(23,13-21)8-10-20/h2-3,5-6,21,23H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNNUDULPMKSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)CC(=O)N2CCCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)

![2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B5401745.png)

![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
![1-[(phenylthio)acetyl]azocane](/img/structure/B5401782.png)
![methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5401791.png)
![6-bromo-3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5401795.png)
![3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5401801.png)
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5401805.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B5401813.png)
![(1R)-2-{4-[(2-hydroxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxo-1-phenylethanol](/img/structure/B5401819.png)
